![molecular formula C19H20N2O4S B5057013 2-(1,3-benzoxazol-2-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5057013.png)
2-(1,3-benzoxazol-2-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as BZT-1, and it has been found to have a number of interesting properties that make it useful in a variety of experimental settings.
Wirkmechanismus
BZT-1 works by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, which can have a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
BZT-1 has been found to have a number of biochemical and physiological effects that make it useful in scientific research. For example, it has been shown to increase dopamine levels in the brain, which can have a number of effects on behavior and cognition. It has also been found to have antioxidant properties, which make it useful in the study of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BZT-1 in scientific research is its potent inhibition of the dopamine transporter. This makes it useful in the study of dopamine-related disorders and addiction. However, there are also some limitations to its use. For example, it has been found to have some toxicity in vitro, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research involving BZT-1. One area of research involves the development of new analogs of BZT-1 that have improved pharmacological properties. Another area of research involves the study of BZT-1 in animal models of dopamine-related disorders such as Parkinson's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of BZT-1, and how it may be useful in the treatment of various disorders.
Synthesemethoden
The synthesis of BZT-1 involves a multi-step process that begins with the reaction of 2-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-mercaptobenzoxazole to yield the desired product. The final step involves the acetylation of the amine group on the BZT-1 molecule to produce the acetamide derivative.
Wissenschaftliche Forschungsanwendungen
BZT-1 has been studied for its potential use in a number of scientific research applications. One of the most promising areas of research involves the study of the dopamine transporter (DAT). BZT-1 has been found to be a potent inhibitor of DAT, which makes it useful in the study of dopamine-related disorders such as Parkinson's disease and addiction.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-16-8-7-13(11-17(16)24-2)9-10-20-18(22)12-26-19-21-14-5-3-4-6-15(14)25-19/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCRWUUTZYJDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.